![molecular formula C11H14N2 B12637806 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- CAS No. 919106-10-8](/img/structure/B12637806.png)
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including:
Cyclization of 1,n-Enynes: This method involves the cyclization of enynes in the presence of transition metal catalysts.
Intramolecular and Intermolecular Cyclopropanations: These reactions utilize cyclopropanation techniques to form the bicyclic structure.
Fusion to Cyclopropenes: This approach involves the fusion of cyclopropenes to form the desired bicyclic system.
C–H Activation: This method employs C–H activation strategies to construct the bicyclic framework.
Oxidative Cyclopropanation: This reaction involves the oxidative cyclopropanation of suitable precursors.
Photoredox Catalysis: This method uses photoredox catalysis to achieve the desired cyclization.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable synthetic routes that can be optimized for high yields and efficiency. These methods may include catalytic hydrogenation reactions and other large-scale cyclization techniques .
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles . Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and optimized reaction times .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized 3-azabicyclo[3.1.0]hexane derivatives, which can exhibit diverse biological activities .
科学研究应用
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act on various biological targets, including enzymes, receptors, and ion channels . The exact mechanism may vary depending on the specific derivative and its intended application .
相似化合物的比较
3-Azabicyclo[3.1.0]hexane derivatives can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar bicyclic structure but differ in their biological activities and applications.
Cyclopropane Derivatives: These compounds also feature a bicyclic system but have different chemical properties and reactivity.
Azabicyclo[2.2.1]heptane Derivatives: These compounds have a different ring system but can exhibit similar biological activities.
The uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their specific bicyclic structure, which imparts unique chemical and biological properties .
属性
CAS 编号 |
919106-10-8 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-methyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3 |
InChI 键 |
ZJBQKIZQUXQULK-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CC2(C1)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


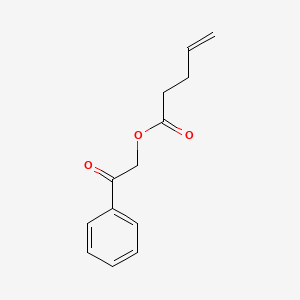
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
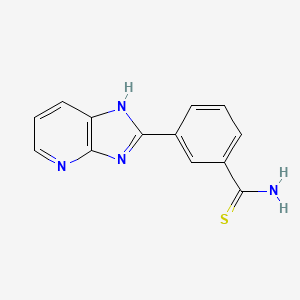
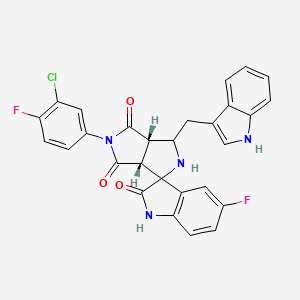
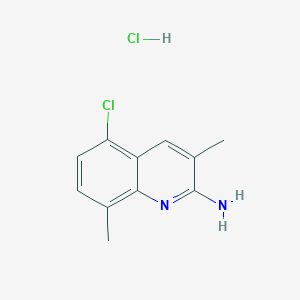

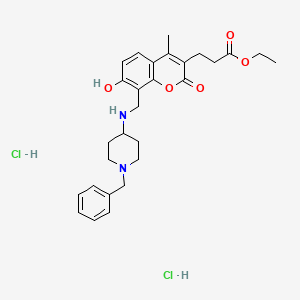
![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)


![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
